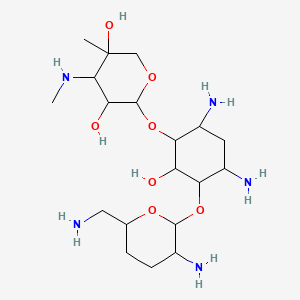

Gentamicin C

Description

Structure

2D Structure

Properties

Molecular Formula |

C19H39N5O7 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3 |

InChI Key |

VEGXETMJINRLTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O |

Origin of Product |

United States |

Biosynthesis of Gentamicin C Complex in Micromonospora Echinospora

The gentamicin (B1671437) C complex, a clinically significant mixture of aminoglycoside antibiotics, is produced by the filamentous bacterium Micromonospora echinospora. The intricate biosynthetic pathway involves a series of enzymatic modifications to a core aminocyclitol structure, orchestrated by genes located within a dedicated biosynthetic gene cluster (BGC) and, surprisingly, by a crucial gene located far from this cluster on the chromosome.

The biosynthesis begins with the formation of the characteristic core aminocyclitol, 2-deoxystreptamine (B1221613) (2-DOS). pnas.org A minimal set of genes, including gtmB, gtmA, and gacH, is responsible for synthesizing this central scaffold. pnas.org The pathway proceeds with the glycosylation of 2-DOS. The enzyme GtmG, a glycosyltransferase, attaches N-acetyl-D-glucosamine to 2-DOS, which is then modified to form the intermediate paromamine (B1213074). pnas.org A second glycosyltransferase, GtmE, subsequently attaches D-xylose to paromamine, yielding gentamicin A2, which is the first pseudotrisaccharide intermediate in the pathway. pnas.org

Gentamicin A2 undergoes several enzyme-catalyzed modifications to become gentamicin X2, a vital intermediate that stands at a critical branching point of the pathway. rsc.orgasm.org From here, two parallel routes lead to the various components of the gentamicin C complex. rsc.org

Pathway 1 (GenK-dependent): The enzyme GenK, a cobalamin-dependent radical S-adenosylmethionine (SAM) methyltransferase, methylates the C-6′ position of gentamicin X2 to produce G418. rsc.orgasm.org G418 is then converted through a series of enzymatic steps involving dehydrogenation (GenQ) and transamination (GenB1) to form the this compound components C2a, C2, and C1. rsc.orgpnas.org

Pathway 2 (GenK-independent): In the second parallel route, gentamicin X2 is directly processed by the same downstream enzymes (GenQ, GenB1) without the initial methylation by GenK. This pathway leads to the production of gentamicin C1a and C2b. pnas.org

A key discovery in elucidating this pathway was the identification of the genL gene, which encodes the N-methyltransferase responsible for the final methylation steps. nih.gov This gene is located approximately 2.54 Mbp away from the main gentamicin BGC on the M. echinospora chromosome. pnas.orgnih.gov The GenL enzyme catalyzes the conversion of gentamicin C2 to gentamicin C1 and gentamicin C1a to gentamicin C2b, thus completing the biosynthesis of the five major components of the complex. asm.orgnih.gov

Table 1: Key Genes and Enzymes in this compound Biosynthesis

| Gene | Enzyme | Function in Biosynthesis |

| gtmA | 2-deoxy-scyllo-inosose synthase | Involved in the formation of the 2-deoxystreptamine (2-DOS) core. pnas.orgnih.gov |

| gtmE | Glycosyltransferase | Attaches D-xylose to paromamine to form gentamicin A2. pnas.org |

| genK | C6′ Methyltransferase | Catalyzes the C-6′ methylation of gentamicin X2 to G418, initiating a major branch of the pathway. rsc.orgasm.org |

| genQ | Dehydrogenase | Involved in the conversion of the alcohol at C-6' to an amine in both parallel pathways. rsc.orgpnas.org |

| genB1 | Transaminase | Works with GenQ to convert the alcohol at C-6' to an amine. rsc.org |

| genB2 | Isomerase/Epimerase | Responsible for the epimerization of the methyl group at C-6', differentiating between C2 and C2a. rsc.org |

| genL | N6′ Methyltransferase | Catalyzes the terminal N-methylation, converting C2 to C1 and C1a to C2b; gene is located outside the main BGC. asm.orgpnas.orgnih.gov |

Comparative Genomics of Gentamicin C Producing Strains

Genomic comparisons between different gentamicin-producing actinomycetes, primarily strains of Micromonospora echinospora and Micromonospora purpurea, have revealed a high degree of conservation within the gentamicin (B1671437) biosynthetic gene cluster (BGC). pnas.orgnih.gov The gene clusters responsible for producing the 4,6-disubstituted aminocyclitol antibiotics are highly similar, containing orthologous genes for the synthesis of the 2-DOS core, glycosylation, and subsequent modifications. researchgate.net For instance, the BGC of M. echinospora is highly similar to the cluster for sisomicin (B1680986), another aminoglycoside, found in Micromonospora inyoensis. researchgate.net

A significant finding from comparative genomics was the discovery of essential biosynthetic genes located outside the primary BGC. pnas.org Whole-genome sequencing of M. echinospora ATCC15835 identified the crucial terminal methyltransferase gene, genL, located 2.54 Mbp away from the main cluster. pnas.org Subsequent investigation into M. purpurea, another gentamicin C producer, also identified a genL homolog responsible for the same terminal methylation steps (C1a to C2b and C2 to C1). pnas.org This demonstrates that the "split" nature of the gentamicin biosynthetic pathway, with a key gene located remotely, is a conserved feature across different producing species and not an anomaly of a single strain.

Broader genomic studies of the Micromonospora genus show that its members have a conserved chromosome architecture, with an origin-proximal region containing highly conserved BGCs and an origin-distal region that houses a more diverse and unique set of BGCs. microbiologyresearch.org The gentamicin cluster falls within this framework of specialized metabolism. The high similarity of the core BGCs across strains and species, coupled with the conserved presence of remote, essential genes like genL, provides a genomic basis for the consistent production of the this compound complex. nih.govmicrobiologyresearch.org These comparative analyses are fundamental for understanding the evolution of antibiotic production and for developing rational strain engineering strategies.

Strategies for Engineered Fermentation to Produce Specific Gentamicin C Components

Primary Target Site Interaction with Ribosomal RNA

The initial and most critical step in this compound's mechanism of action is its direct interaction with the ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit.

This compound, a mixture of three main components (C1, C1a, and C2), binds to the 30S ribosomal subunit of bacterial ribosomes. mcmaster.caembopress.org This interaction is fundamental to its antibiotic activity, as it directly interferes with the core functions of protein synthesis. creative-diagnostics.comsmpdb.ca The different components of this compound exhibit varying affinities for the 30S subunit, with Gentamicin C1a showing a slightly higher affinity than C2, and C1 binding with the lowest affinity. embopress.orgembopress.org

The primary binding site for this compound on the 30S subunit is a highly conserved region within the 16S rRNA known as helix 44 (h44), specifically at the aminoacyl-tRNA acceptor site (A-site). embopress.orgwikipedia.orgmdpi.comasm.orgresearchgate.net This site is crucial for decoding the messenger RNA (mRNA) template. researchgate.net Aminoglycosides, including this compound, bind within the major groove of h44. nih.gov The interaction is stabilized by hydrogen bonds between the antibiotic and specific nucleotides of the rRNA. asm.org Rings I and II of the gentamicin molecule are key in directing these specific interactions with the RNA. embopress.orgnih.gov Ring III, which is a distinguishing feature of this subclass of aminoglycosides, also forms specific contacts with conserved base pairs in the A-site. embopress.orgnih.gov

A critical consequence of this compound binding to the A-site is the induction of a conformational change in two universally conserved adenosine (B11128) residues, A1492 and A1493. embopress.orgwikipedia.orgoup.com In the absence of the correct tRNA, these two adenosines are typically stacked within the helix. However, upon binding of this compound, they are flipped out from the helix. wikipedia.orgoup.com This altered conformation mimics the state of the ribosome when a correct (cognate) match between the mRNA codon and the tRNA anticodon occurs. wikipedia.org This "locked" conformation effectively reduces the ribosome's ability to discriminate between correct and incorrect tRNA molecules. wikipedia.org

Impact on Protein Synthesis Fidelity and Processivity

The structural changes induced by this compound binding have profound functional consequences for the fidelity and efficiency of protein synthesis.

By forcing the A1492 and A1493 residues into a conformation that signals a correct codon-anticodon match, this compound leads to the acceptance of incorrect aminoacyl-tRNAs (aa-tRNAs) at the A-site. embopress.orgwikipedia.orgnih.gov This results in the incorporation of wrong amino acids into the growing polypeptide chain, a phenomenon known as translational miscoding. mcmaster.cawikipedia.orgnih.gov The synthesis of these non-functional, mistranslated proteins can lead to cellular dysfunction and ultimately bacterial cell death. wikipedia.org Furthermore, this compound can induce translational read-through, where the ribosome misinterprets a stop codon as a sense codon, leading to the synthesis of abnormally elongated proteins. nih.govplos.orgresearchgate.net

| Effect | Molecular Basis | Consequence |

|---|---|---|

| Translational Miscoding | Binding to 16S rRNA A-site forces A1492 and A1493 into a conformation that mimics a correct codon-anticodon match. wikipedia.org | Incorporation of incorrect amino acids into the polypeptide chain, leading to non-functional proteins. mcmaster.cawikipedia.org |

| Translational Read-Through | Ribosome fails to recognize stop codons, leading to continued elongation. nih.govplos.org | Production of abnormally long and potentially non-functional proteins. |

Beyond inducing errors, this compound also inhibits several key stages of the translation process. It has been shown to interfere with translation initiation, though the precise mechanisms are still being elucidated. oup.compnas.org During elongation, this compound can inhibit the translocation of the ribosome along the mRNA, a critical step for reading successive codons. nih.govnih.govresearchgate.net This inhibition of translocation can stall protein synthesis. nih.gov Additionally, there is evidence that this compound can bind to a secondary site on the large ribosomal subunit (50S), which interferes with ribosome recycling. This prevents the separation of the ribosomal subunits after a round of translation is complete, effectively sequestering ribosomes in an inactive state and preventing them from initiating the synthesis of new proteins.

| Translation Stage | Mechanism of Inhibition |

|---|---|

| Initiation | Interference with the formation of the translation initiation complex. oup.compnas.org |

| Elongation | Inhibition of the translocation step, where the ribosome moves along the mRNA. nih.govnih.govresearchgate.net |

| Recycling | Binding to a secondary site on the 50S subunit, preventing the separation of ribosomal subunits after translation. |

Role of Secondary Binding Sites on Ribosomal RNA (e.g., 23S rRNA Helix 69)

While the primary binding target of this compound is the decoding A-site on helix 44 (h44) of the 16S ribosomal RNA (rRNA) in the 30S subunit, evidence points to the existence of a secondary binding site. pnas.orgmdpi.com This secondary site is located at helix 69 (H69) of the 23S rRNA in the 50S large subunit. pnas.orgmdpi.comresearchgate.net Helix 69 is a dynamic and functionally significant RNA motif that forms an intersubunit bridge (B2a) with helix 44 of the small subunit, playing a crucial role in tRNA selection, subunit association, and ribosome recycling. nih.govbiorxiv.orgresearchgate.net

The interaction of aminoglycosides like gentamicin with H69 is considered a secondary interaction relative to the high-affinity binding at the A-site. nih.gov Studies using chemical probing and footprinting analysis have shown that neomycin, paromomycin, and gentamicin interact with the stem region of H69 in intact 70S ribosomes. nih.govresearchgate.net This binding is diminished in the isolated 50S subunit, suggesting that a specific conformation of H69, likely stabilized by its interaction with the 30S subunit, is necessary for efficient drug binding. nih.govresearchgate.net The binding of aminoglycosides to H69 is thought to interfere with translation by affecting the ribosome's ability to recycle after a round of protein synthesis, thus disrupting the termination and recycling stages. mdpi.com Conformational changes in H69 induced by the binding can also promote the binding of near-cognate tRNA, further increasing the rate of translational errors. mdpi.com The proximity of the primary (h44) and secondary (H69) binding sites within the 70S ribosome suggests the possibility of synergistic binding. nih.gov

Structural Basis of this compound-Ribosome Interactions

Spectroscopic and Crystallographic Insights into Binding Complexes

The structural basis for the interaction between this compound and the ribosomal A-site has been elucidated through high-resolution techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. embopress.orgnih.govnih.gov NMR studies on a model RNA oligonucleotide mimicking the bacterial ribosomal A-site complexed with Gentamicin C1a revealed that the antibiotic binds within the deep, major groove of the RNA. nih.govnih.govembopress.org

Key findings from these structural studies include:

Binding Pocket: Gentamicin C1a settles into a binding pocket where its rings I and II direct specific interactions with the RNA. embopress.orgnih.gov Ring I, the purpurosamine ring, stacks upon a platform created by the G1491 base. researchgate.net

Hydrogen Bonding: The 6'-amino group on ring I of Gentamicin C1a is crucial for high-affinity binding, forming hydrogen bonds with the A1493 and G1491 residues of the 16S rRNA.

Ring III Interactions: Ring III (garosamine), which is a distinguishing feature of the gentamicin subclass, also establishes specific contacts with conserved base pairs in the A-site. nih.govnih.gov

Conformational Changes: Aminoglycoside binding at the A-site, including that of gentamicin, is known to induce a conformational change, displacing the universally conserved nucleotides A1492 and A1493 from within the helix. pnas.orgbiorxiv.org This "flipped-out" conformation is critical to the drug's mechanism of inducing misreading of the genetic code. nih.govnih.gov

While detailed crystallographic data for this compound specifically with the bacterial ribosome is complemented by studies on eukaryotic ribosomes, these studies highlight the nuanced interactions. For instance, crystal structures of the eukaryotic 80S ribosome in complex with gentamicin have been solved, revealing binding sites within the decoding center that differ from the canonical bacterial interaction, partly due to nucleotide differences like the G1645 residue in eukaryotes (equivalent to A1408 in bacteria). pnas.orgresearchgate.net

Differential Binding Affinities of this compound Components to the Ribosome

This compound is a mixture of three major, structurally related components: Gentamicin C1, Gentamicin C1a, and Gentamicin C2. embopress.orgpnas.org These components bind to the same site on the 30S ribosomal subunit but exhibit different binding affinities, which correlates with their relative effectiveness in inhibiting translation. embopress.orgresearchgate.net

Biochemical studies using chemical footprinting on both 30S subunits and a model A-site RNA oligonucleotide have quantified these differences. embopress.orgresearchgate.net The binding affinities, expressed as dissociation constants (Kd), show that Gentamicin C1a has the highest affinity, followed closely by C2, while C1 binds significantly more weakly. embopress.orgresearchgate.net

The structural differences between the components account for their varied affinities. The primary distinction lies in the methylation pattern at the 6' position of ring I. pnas.org

Gentamicin C1a has a primary amino group at the 6' position, which allows for optimal hydrogen bonding interactions within the A-site, contributing to its strong binding.

Gentamicin C2 has a methyl group on the 6'-carbon. This addition does not significantly alter the binding affinity compared to C1a. embopress.org

Gentamicin C1 has an additional methyl group on the 6'-amino group (a secondary amine). This N-methylation restricts rotation and can disrupt hydrogen bond formation with the RNA, leading to a 20- to 50-fold weaker binding affinity compared to C1a and C2. embopress.orgembopress.org

| Gentamicin Component | Dissociation Constant (Kd) in µM | Reference |

|---|---|---|

| Gentamicin C1a | 0.01 | embopress.orgresearchgate.net |

| Gentamicin C2 | 0.025 | embopress.orgresearchgate.net |

| Gentamicin C1 | 0.5 | embopress.orgresearchgate.net |

Molecular Dynamics Simulations of Gentamicin-Ribosome Interactions

Molecular dynamics (MD) simulations provide powerful insights into the dynamic nature of the gentamicin-ribosome complex, complementing static structural data. nih.govsanbonmatsu.org All-atom MD simulations have been used to study the thermodynamics and kinetics of the interaction between gentamicin and the ribosomal decoding site. nih.govnih.gov

These simulations have revealed several key aspects:

Stochastic Gating Mechanism: MD studies support a "stochastic gating" model for antibiotic binding rather than a simple "induced-fit" model. nih.govnih.gov This means that the decoding bases A1492 and A1493 can spontaneously "flip out" on a timescale faster than gentamicin binding. The antibiotic then recognizes and binds to this pre-existing flipped-out conformation, effectively locking the ribosome in a state prone to misreading. nih.govsanbonmatsu.org

Free Energy Landscape: Replica exchange MD simulations have been used to calculate the free energy landscape of the binding process. nih.gov This reveals that drug dissociation is not a simple two-state (bound/unbound) process but involves the drug navigating through multiple metastable local minima in the energy landscape near the binding site. nih.govnih.gov

Dissociation Pathway: Simulations suggest a potential dissociation pathway where interactions with one part of the drug (e.g., ring I) are weakened first, facilitating the drug's exit from the binding pocket. nih.gov For example, states have been observed where A1493 flips back into the helix while A1492 remains flipped out, interacting with ring I of gentamicin and potentially initiating the dissociation process. nih.gov

These computational approaches are crucial for understanding the detailed mechanism of binding and dissociation, which can aid in the rational design of new aminoglycoside antibiotics. nih.govsanbonmatsu.org

Bacterial Resistance Mechanisms to Gentamicin C: a Molecular and Genetic Perspective

Enzymatic Modification of Gentamicin (B1671437) C

The most prevalent mechanism of resistance to Gentamicin C involves the enzymatic modification of the drug molecule. rcsb.org This process is carried out by a diverse group of enzymes known as Aminoglycoside Modifying Enzymes (AMEs). nih.gov These enzymes catalyze the transfer of chemical groups, such as acetyl, phosphate (B84403), or nucleotidyl moieties, to the this compound molecule. researchgate.net This modification alters the antibiotic's structure, preventing it from binding effectively to its target within the bacterial ribosome, thereby rendering it inactive. researchgate.netmdpi.com

Target Site Alterations

Besides enzymatic inactivation, bacteria can develop resistance to this compound by altering the antibiotic's target site, the bacterial ribosome. ontosight.aicreative-diagnostics.com this compound binds to the A-site within the 16S ribosomal RNA (rRNA), a component of the 30S ribosomal subunit, interfering with protein synthesis. ontosight.aicabidigitallibrary.org Mutations in the genes encoding the 16S rRNA can reduce the binding affinity of this compound, leading to resistance.

Mutations in Ribosomal RNA Genes (rrs, 16S rRNA)

Mutations in the rrs gene, which codes for 16S rRNA, are a known mechanism of resistance to aminoglycosides, including this compound. creative-diagnostics.commednexus.org These mutations are generally less common than the production of AMEs because alterations to the highly conserved ribosome can be detrimental to cell function. mednexus.org However, specific mutations have been identified that confer high-level resistance without significantly compromising bacterial fitness.

Notable mutations in the 16S rRNA gene that lead to this compound resistance include:

A1408G : This mutation in the rrs gene of Escherichia coli and a homologous mutation (A1402G) in Borrelia burgdorferi have been shown to confer significant resistance to gentamicin. mdpi.commednexus.orgasm.org A similar mutation (A1400G) is found in Mycobacterium tuberculosis. asm.org

Other mutations : Studies in Mycobacterium abscessus have identified other mutations in the rrs gene, such as T1406A, C1409T, and G1491T, that also result in resistance to aminoglycosides like gentamicin. oup.com A point mutation, A1387G, in the 16S rRNA gene has been identified as a novel gentamicin resistance mechanism in Campylobacter jejuni and Campylobacter coli. nih.govasm.org Point mutations in the 3' minor domain of helix 44 in the rrsB 16S rRNA gene of E. coli can also confer resistance to this compound. mcmaster.ca

Table 4: 16S rRNA Mutations Conferring Resistance to this compound

| Mutation | Organism | Level of Resistance Conferred |

| A1408G | Escherichia coli | Significant resistance to a range of aminoglycosides including gentamicin |

| A1402G | Borrelia burgdorferi | >240-fold resistance to gentamicin |

| A1400G | Mycobacterium tuberculosis | High-level resistance |

| T1406A, C1409T, G1491T | Mycobacterium abscessus | High-level resistance to 2-deoxystreptamine (B1221613) aminoglycosides |

| A1387G | Campylobacter jejuni, Campylobacter coli | Cross-resistance to gentamicin, apramycin, kanamycin (B1662678), and tobramycin (B1681333) |

| Point mutations in 3' minor domain of helix 44 | Escherichia coli | Resistance to this compound |

Mutations in Ribosomal Protein Genes (rpsL, fusA)

Bacterial resistance to this compound can arise from mutations in genes encoding ribosomal proteins, which alter the drug's target site. The rpsL gene, encoding the S12 ribosomal protein, is a key site for these mutations. Changes in the S12 protein can reduce the binding affinity of gentamicin for the 30S ribosomal subunit, thereby hindering its ability to disrupt protein synthesis and conferring resistance.

Mutations in the fusA gene, which encodes elongation factor G (EF-G), also contribute to resistance, though less commonly. mdpi.com EF-G is essential for the translocation phase of protein synthesis. Alterations in this factor can indirectly affect the ribosome's structure and its interaction with aminoglycosides like gentamicin, leading to decreased susceptibility. mdpi.com

Ribosomal Methylation and Resistance

A primary mechanism for high-level resistance to aminoglycosides, including gentamicin, is the enzymatic modification of the 16S rRNA within the 30S ribosomal subunit. nih.govnih.gov This modification is carried out by 16S rRNA methyltransferases (RMTs), which add a methyl group to specific nucleotides in the A-site of the ribosome. nih.govasm.org This methylation event prevents gentamicin from binding effectively, thus allowing protein synthesis to continue unimpeded.

The genes encoding these methyltransferases, such as those from the ArmA (aminoglycoside resistance methyltransferase) and Rmt (ribosomal methyltransferase) families, are often located on mobile genetic elements like plasmids. nih.govmdpi.commicrobiologyresearch.org This facilitates their transfer between different bacteria, contributing to the widespread dissemination of high-level aminoglycoside resistance. nih.govmicrobiologyresearch.org For example, ArmA and Rmt enzymes can methylate the N7 position of the G1405 nucleotide in the 16S rRNA. nih.govmdpi.com

Efflux Pump Systems Mediating this compound Resistance

Efflux pumps are transport proteins that actively extrude antibiotics, including this compound, from the bacterial cell. This process lowers the intracellular drug concentration to non-toxic levels, enabling the bacteria to survive. These pumps can be specific to one substrate or transport a wide range of compounds, contributing to multidrug resistance (MDR). oup.com

Characterization of Specific Efflux Pumps (e.g., MexXY, AdeABC, EfrAB)

Several efflux pump systems are known to confer resistance to this compound in various bacteria:

MexXY: Found in Pseudomonas aeruginosa, the MexXY system, often in conjunction with the outer membrane protein OprM, is a major contributor to aminoglycoside resistance. mdpi.commdpi.compsu.edunih.gov It is a member of the Resistance-Nodulation-Division (RND) family of transporters. psu.edu Overexpression of MexXY is a significant cause of resistance in clinical isolates. nih.govasm.org

AdeABC: This RND-type efflux pump is a key factor in the multidrug resistance of Acinetobacter baumannii. asm.orgnih.govmjima.orgmdpi.com It recognizes a broad range of substrates, with gentamicin being one of the most significant. nih.govnih.govmdpi.com The system consists of the inner membrane protein AdeB, the membrane fusion protein AdeA, and the outer membrane protein AdeC. nih.govmjima.org Overexpression of the adeABC operon is frequently observed in multidrug-resistant clinical isolates. asm.orgakjournals.com

EfrAB: In Enterococcus faecalis, the EfrAB system, an ATP-binding cassette (ABC) transporter, contributes to resistance against various antimicrobials, including gentamicin. mdpi.comujaen.esmdpi.comresearchgate.netnih.govfrontiersin.orgnih.gov This pump functions as a heterodimer of EfrA and EfrB. nih.gov

Below is a table summarizing these efflux pumps:

| Efflux Pump System | Bacterial Species | Family | Components |

| MexXY-OprM | Pseudomonas aeruginosa | RND | MexX, MexY, OprM |

| AdeABC | Acinetobacter baumannii | RND | AdeA, AdeB, AdeC |

| EfrAB | Enterococcus faecalis | ABC | EfrA, EfrB |

Energy Dependence and Transport Mechanisms of Efflux Pumps

Efflux pumps require energy to transport substances out of the cell. imrpress.comtandfonline.com They are broadly categorized into primary and secondary transporters. oup.comimrpress.commicropspbgmu.ru

Primary Transporters: The ATP-binding cassette (ABC) superfamily, which includes the EfrAB pump, are primary transporters that directly use the energy from ATP hydrolysis to drive the efflux of substrates. oup.commicropspbgmu.ru

Secondary Transporters: The other five superfamilies, including the RND family (e.g., MexXY and AdeABC), are secondary transporters. They utilize the energy stored in electrochemical ion gradients, such as the proton motive force, to expel compounds. oup.commicropspbgmu.ru

Transcriptional Regulation and Overexpression of Efflux Pumps

The expression of efflux pump genes is tightly regulated. Overexpression, often leading to antibiotic resistance, is typically caused by mutations in regulatory genes. nih.govresearchgate.net

MexXY: The expression of the mexXY operon in P. aeruginosa is primarily controlled by the transcriptional repressor MexZ. nih.govasm.orgresearchgate.netfrontiersin.org Mutations in the mexZ gene can lead to the overexpression of the MexXY pump. asm.orgresearchgate.net The presence of certain antibiotics, including gentamicin, can also induce the expression of mexXY. mdpi.comujaen.es

AdeABC: The adeABC operon in A. baumannii is regulated by the AdeRS two-component system. asm.orgnih.govmjima.orgnih.govakjournals.comfrontiersin.orgmdpi.com AdeS is the sensor kinase that detects environmental signals, and AdeR is the response regulator that controls the transcription of the pump genes. nih.govnih.govfrontiersin.org Mutations in adeS or adeR can cause constitutive overexpression of the AdeABC pump, resulting in resistance. asm.orgnih.govnih.govviamedica.pl

Reduced Cellular Permeability and Drug Uptake

A decrease in the permeability of the bacterial cell wall can also lead to resistance against this compound. nih.govresearchgate.netmdpi.com The uptake of aminoglycosides into bacteria is a multi-step process that begins with the electrostatic binding of the positively charged antibiotic to the negatively charged outer membrane. nih.gov This is followed by energy-dependent transport across the cytoplasmic membrane. nih.gov

Changes to the outer membrane, such as alterations in porin channels or lipopolysaccharide (LPS) structure, can impede the entry of gentamicin. mdpi.combristol.ac.uk While reduced uptake alone may only provide low-level resistance, it can work in concert with other resistance mechanisms like efflux pumps to create a more significant resistance phenotype. bristol.ac.uk A less permeable membrane means that efflux pumps require less effort to maintain a low intracellular concentration of the drug.

Role of Outer Membrane Porins

The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antibiotics, including this compound. Porins, which are protein channels embedded in this membrane, play a crucial role in facilitating the influx of small, hydrophilic molecules. mdpi.com In Escherichia coli, the two major non-specific porins are OmpF and OmpC. plos.orgnih.gov Their expression is often regulated by environmental factors such as osmolarity. nih.gov

Studies have shown that both OmpF and OmpC are involved in the transport of gentamicin across the outer membrane. biorxiv.org While neither porin shows a strong binding affinity for gentamicin, they provide a pathway for its diffusion into the periplasmic space. acs.orgasm.org Research indicates that OmpF and OmpC can be restrictive to gentamicin permeation to varying degrees. biorxiv.org For instance, in one study, the permeability ratios for gentamicin through OmpF and OmpC were found to be significantly different, suggesting that OmpC might be more restrictive than OmpF. biorxiv.org Another porin, ChiP, has demonstrated a greater capacity for allowing the passage of aminoglycosides like gentamicin compared to OmpF and OmpC. biorxiv.org

Mutations or altered expression of these porins can lead to reduced susceptibility to gentamicin. While the deletion of a single major porin gene, either ompF or ompC, may only lead to a weak increase in resistance, the combined deletion of both genes results in a significant reduction in susceptibility. biorxiv.org This highlights the importance of these channels as the primary entry route for gentamicin into the bacterial cell. plos.org In some clinical isolates of E. coli exhibiting multi-drug resistance, mutations in OmpC have been identified that decrease the permeability of the channel to antibiotics like gentamicin without altering the pore diameter, but by changing the transverse electric field within the pore. acs.org In Pseudomonas aeruginosa, the induction of a major outer membrane protein, H1, has been shown to decrease susceptibility to gentamicin by altering the kinetics of its uptake. asm.orgnih.gov

It's important to note that while porins are a primary pathway, some studies suggest the existence of porin-independent translocation pathways for hydrophilic compounds, including antibiotics, across the outer membrane lipid bilayer. pnas.org

Interactive Table: Permeability of this compound Through Different E. coli Porins

| Porin | Relative Permeability to this compound | Impact of Deletion on Resistance |

|---|---|---|

| OmpF | Moderate | Weak increase alone; significant with OmpC deletion. biorxiv.org |

| OmpC | Lower than OmpF | Weak increase alone; significant with OmpF deletion. biorxiv.org |

| ChiP | Higher than OmpF and OmpC | Significant increase in resistance upon deletion. biorxiv.org |

Influence of Proton Motive Force (PMF) on Aminoglycoside Entry

The uptake of this compound across the bacterial cytoplasmic membrane is an active process that is critically dependent on the proton motive force (PMF). ubc.canih.gov The PMF is an electrochemical gradient generated by the electron transport chain during cellular respiration, consisting of two components: the electrical potential gradient (Δψ) and the pH gradient (ΔpH). ubc.canih.gov For aminoglycosides like gentamicin, which are cationic, the electrical potential component (negative inside) is considered the primary driving force for their uptake across the cytoplasmic membrane. ubc.ca

The process of gentamicin uptake is often described in three phases: an initial ionic binding to the cell surface, followed by two energy-dependent phases, EDPI and EDPII. ubc.ca EDPI is a slow uptake phase, which is then followed by EDPII, a rapid accumulation of the antibiotic inside the cell. Both EDPI and EDPII are dependent on the PMF. nih.gov

Several factors that disrupt the PMF have been shown to inhibit gentamicin uptake and thus increase resistance. These include:

Inhibitors of the electron transport chain: Compounds like cyanide can block respiration, thereby reducing PMF generation and subsequent gentamicin uptake. ubc.ca

Uncouplers: Chemicals such as 2,4-dinitrophenol (B41442) (DNP) and carbonyl cyanide m-chlorophenyl hydrazone (CCCP) dissipate the PMF, directly inhibiting the energy-dependent uptake of gentamicin. ubc.caresearchgate.net

Anaerobiosis: In the absence of oxygen, the electron transport chain cannot function efficiently, leading to a reduced PMF and consequently, decreased gentamicin uptake and efficacy. ubc.ca

Recent studies have highlighted that stimulating the PMF can potentiate the effect of gentamicin. For instance, certain metabolites like glucose, fructose, and specific amino acids can fuel bacterial metabolism, leading to increased NADH production, activation of the electron transport chain, and a subsequent increase in PMF. dovepress.comfrontiersin.orgredalyc.org This enhanced PMF facilitates greater uptake of gentamicin, leading to increased bacterial cell death. dovepress.comfrontiersin.org For example, the herbal compound plumbagin (B1678898) was found to enhance the uptake of this compound complex components (C1, C1a, and C2) in Klebsiella pneumoniae by increasing the PMF. dovepress.com Similarly, exogenous D-ribose and alkaline arginine have been shown to promote gentamicin-mediated killing of resistant Salmonella by increasing the PMF. frontiersin.orgfrontiersin.orgnih.gov

Interactive Table: Factors Influencing PMF and this compound Uptake

| Factor | Effect on PMF | Consequence for this compound Uptake | Reference |

|---|---|---|---|

| Electron Transport Chain Inhibitors | Decreases | Inhibited | ubc.ca |

| Uncouplers (e.g., DNP, CCCP) | Dissipates | Inhibited | ubc.caresearchgate.net |

| Anaerobiosis | Decreases | Inhibited | ubc.ca |

| Metabolic Stimuli (e.g., glucose, D-ribose, arginine) | Increases | Enhanced | dovepress.comfrontiersin.org |

| Plumbagin | Increases | Enhanced | dovepress.com |

Metabolic and Physiological Adaptations in this compound Resistance

Bacterial resistance to this compound is not solely dependent on membrane transport but is also intricately linked to profound metabolic and physiological adaptations. Resistant bacteria often exhibit a significant reprogramming of their core metabolic pathways to survive antibiotic stress. mdpi.comembopress.org

Reprogramming of Central Carbon and Energy Metabolism

A common feature observed in gentamicin-resistant bacteria is the disruption and reprogramming of central carbon metabolism (CCM) and energy metabolism. frontiersin.orgnih.govnih.gov This metabolic shift often involves a transition from active energy-generating pathways to a more quiescent, low-energy state that promotes drug tolerance. mdpi.com

Key alterations in CCM associated with gentamicin resistance include:

Glycolysis and Gluconeogenesis: Studies have shown that in gentamicin-resistant E. coli, there is a significant decrease in metabolites involved in glycolysis. mdpi.com Conversely, some resistance mechanisms involve a metabolic transition from glycolysis to gluconeogenesis. embopress.org The phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), which is involved in glucose transport, has been identified as a site for mutations conferring gentamicin resistance. nih.gov

Tricarboxylic Acid (TCA) Cycle: The TCA cycle is a central hub for energy production and is often downregulated in antibiotic-resistant bacteria. mdpi.com In gentamicin-resistant Salmonella Choleraesuis, the TCA cycle was found to be disrupted. frontiersin.orgnih.gov Similarly, in some strains of Staphylococcus aureus, downregulation of the TCA cycle is linked to increased tolerance to antibiotics. mdpi.com However, stimulating the TCA cycle with metabolites like malate (B86768) and α-ketoglutarate has been shown to increase PMF and enhance gentamicin uptake. dovepress.com

Pentose Phosphate Pathway (PPP): The PPP is also affected in gentamicin-resistant bacteria. For instance, in resistant Salmonella, the PPP is disrupted, but can be activated by D-ribose, leading to increased gentamicin efficacy. frontiersin.org

These metabolic shifts are often aimed at reducing the production of reactive oxygen species (ROS), which can be a downstream effect of antibiotic action, and conserving energy to survive the antibiotic onslaught. mdpi.comnih.gov

Interactive Table: Alterations in Central Carbon Metabolism in this compound Resistant Bacteria

| Metabolic Pathway | Observed Alteration in Resistant Bacteria | Consequence | Reference |

|---|---|---|---|

| Glycolysis | Decreased activity | Reduced energy production, potential decrease in ROS | mdpi.com |

| TCA Cycle | Disrupted/Downregulated | Reduced energy production, contributes to lower PMF | frontiersin.orgnih.govmdpi.com |

| Pentose Phosphate Pathway | Disrupted | Altered nucleotide and amino acid precursor synthesis | frontiersin.org |

Alterations in Amino Acid and Nucleotide Metabolism

Beyond central carbon metabolism, gentamicin resistance is also characterized by significant changes in amino acid and nucleotide metabolism. frontiersin.orgnih.gov These pathways are crucial for protein synthesis and DNA replication, both of which are directly or indirectly affected by aminoglycosides.

Amino Acid Metabolism: Untargeted metabolomics of gentamicin-resistant E. coli revealed significant alterations in amino acid metabolism, with decreases in levels of aspartic acid, valine, phenylalanine, and tyrosine, and increases in glutamic acid, proline, and isoleucine. nih.gov In gentamicin-resistant Salmonella, fluctuations in amino acid metabolism were also observed. frontiersin.org Furthermore, studies have shown that the synthesis of certain amino acids, such as serine, threonine, glutamine, and tryptophan, is important for the formation of persister cells tolerant to gentamicin. asm.orgasm.org Exogenous addition of certain amino acids like threonine and glycine (B1666218) has shown a synergistic bactericidal effect with gentamicin against MRSA. researchgate.net

Nucleotide Metabolism: In gentamicin-resistant E. coli, there is an accumulation of metabolites involved in nucleotide synthesis, such as uracil, thymine, and hypoxanthine. nih.gov This suggests a reprogramming of nucleotide metabolism to potentially cope with the stress induced by the antibiotic. Conversely, activating purine (B94841) metabolism has been suggested as a way to restore sensitivity to antibiotics in multidrug-resistant bacteria. frontiersin.org

These alterations indicate a complex metabolic rewiring where the bacterium reallocates resources to prioritize survival and repair mechanisms over rapid growth.

Mechanisms of Persister Cell Formation and Tolerance to this compound

Persister cells are a subpopulation of dormant, phenotypic variants that exhibit high tolerance to antibiotics, including this compound, without having genetically encoded resistance mechanisms. mdpi.comfrontiersin.org The formation of these cells is a significant contributor to the recalcitrance of chronic infections. asm.org

Several molecular mechanisms are implicated in the formation of persister cells tolerant to this compound:

Toxin-Antitoxin (TA) Systems: TA systems are genetic modules that can induce a state of dormancy. Toxins can inhibit essential cellular processes like translation or DNA replication, leading to growth arrest and antibiotic tolerance. mdpi.comfrontierspartnerships.org The TisB/IstR module in E. coli is a known TA system regulated by the SOS response that contributes to persister formation. mdpi.com

Metabolic Inactivity: A key characteristic of persister cells is their reduced metabolic activity. frontierspartnerships.org This leads to a low PMF, which in turn reduces the uptake of aminoglycosides like gentamicin. frontierspartnerships.org Inducing a persister-like state with chemicals that inhibit ATP synthesis, such as CCCP, has been shown to significantly increase tolerance to gentamicin. frontiersin.org

Amino Acid Biosynthesis: The activation of specific amino acid biosynthesis pathways has been shown to contribute to the formation of persisters tolerant to gentamicin in E. coli. asm.orgasm.org Deletion of genes involved in the synthesis of amino acids like serine, threonine, glutamine, and tryptophan leads to a significant decrease in gentamicin tolerance. asm.orgasm.org

SOS Response: The SOS response, a DNA damage repair system, can also play a role in persister formation, often in conjunction with TA systems. mdpi.com

Strategies to eradicate persister cells often involve the use of metabolites to "wake up" the dormant cells by stimulating their metabolism, thereby increasing PMF and facilitating gentamicin uptake. frontierspartnerships.org

Genetic Elements and Transmission of Resistance

The spread of this compound resistance is largely driven by the acquisition of resistance genes through horizontal gene transfer (HGT). academicjournals.orgscielo.org.co These genes are often located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons, which can be readily transferred between different bacterial species and genera. academicjournals.orgoup.combioguardlabs.com

Plasmids: Plasmids are extrachromosomal DNA molecules that can replicate independently and are considered the most prevalent vectors for the spread of antibiotic resistance genes in nature. bioguardlabs.com Many gentamicin resistance genes, such as aac(3)-IIa and aac(3)-VIa, have been found on plasmids in clinical isolates of Enterobacteriaceae. academicjournals.org Studies have shown that in a significant percentage of gentamicin-resistant isolates, the resistance is plasmid-mediated. academicjournals.org

Transposons and Integrons: These are genetic elements that can "jump" between different DNA molecules, facilitating the movement of resistance genes from the chromosome to plasmids and vice versa. academicjournals.org They often carry multiple resistance genes, contributing to the emergence of multi-drug resistant strains.

Mechanisms of HGT: The primary mechanisms of HGT involved in the dissemination of gentamicin resistance are:

Conjugation: This process involves the transfer of genetic material, typically plasmids, from a donor to a recipient bacterium through direct cell-to-cell contact. bioguardlabs.com It is considered the main mechanism for the transfer of antibiotic resistance genes. bioguardlabs.comnih.gov

Transformation: This involves the uptake of naked DNA from the environment by a recipient bacterium. scielo.org.co Sub-lethal concentrations of gentamicin have been shown to increase the frequency of transformation in Klebsiella pneumoniae. scielo.org.co

Transduction: In this process, bacteriophages (viruses that infect bacteria) accidentally transfer bacterial DNA, including resistance genes, from one bacterium to another. bioguardlabs.comnih.gov The transfer of gentamicin resistance via transduction has been reported between enterococci. bioguardlabs.com

The presence of gentamicin resistance genes on these MGEs allows for their rapid dissemination within and between bacterial populations, contributing significantly to the global challenge of antibiotic resistance. academicjournals.orgoup.com

Interactive Table: Compound Names Mentioned

| Compound Name |

|---|

| 2,4-dinitrophenol |

| α-ketoglutarate |

| Ampicillin |

| Arginine |

| Aspartic acid |

| Carbonyl cyanide m-chlorophenyl hydrazone |

| Cefepime |

| Cefotaxime |

| Cyanide |

| D-ribose |

| Fructose |

| This compound |

| Gentamicin C1 |

| Gentamicin C1a |

| Gentamicin C2 |

| Glucose |

| Glutamic acid |

| Glutamine |

| Glycine |

| Hypoxanthine |

| Imipenem |

| Isoleucine |

| Kanamycin |

| Malate |

| Mannitol |

| Meropenem |

| NADH |

| Phenylalanine |

| Plumbagin |

| Proline |

| Pyruvate |

| Serine |

| Threonine |

| Thymine |

| Tobramycin |

| Tryptophan |

| Tyrosine |

| Uracil |

| Valine |

Plasmid-Mediated Resistance Genes (e.g., aadB, aph(2″)-Ig)

The most common mechanism of acquired resistance to this compound involves the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). The genes encoding these enzymes are frequently located on plasmids, which are self-replicating, extrachromosomal DNA molecules that can be readily transferred between bacteria. This plasmid-mediated resistance is a primary driver of the rapid dissemination of gentamicin resistance. creative-diagnostics.com

Key AME genes that confer resistance to this compound include:

aadB : This gene encodes the enzyme aminoglycoside 2"-adenylyltransferase [ANT(2")-Ia]. dovepress.com It inactivates gentamicin, tobramycin, and kanamycin by adenylylating them. dovepress.comfrontiersin.org The aadB gene is often found as a gene cassette within class 1 integrons. dovepress.comfrontiersin.org

aph(2″)-Ig : This gene codes for an aminoglycoside 2"-phosphotransferase. asm.org Its presence has been identified on self-transmissible plasmids in Campylobacter species and confers high-level resistance to both gentamicin and kanamycin. asm.orgnih.gov Experimental data has shown that the introduction of the aph(2″)-Ig gene into a susceptible E. coli strain can increase the minimum inhibitory concentration (MIC) of gentamicin by 128-fold. asm.org

aac(3)-IV : This gene, encoding an aminoglycoside 3-N-acetyltransferase, confers resistance specifically to gentamicin. asm.orgmcmaster.ca It has been found on transferable plasmids in Gram-negative bacteria such as Pseudomonas aeruginosa. asm.orgasm.org

These genes are part of a larger arsenal (B13267) of AMEs that bacteria can acquire. The presence of multiple AME genes on a single plasmid can lead to high-level resistance to a broad spectrum of aminoglycoside antibiotics. asm.org

| Gene | Enzyme Encoded | Mechanism of Action against this compound |

| aadB | Aminoglycoside 2"-adenylyltransferase [ANT(2")-Ia] | Adenylylation dovepress.com |

| aph(2″)-Ig | Aminoglycoside 2"-phosphotransferase [APH(2")-Ig] | Phosphorylation asm.org |

| aac(3)-IV | Aminoglycoside 3-N-acetyltransferase [AAC(3)-IV] | Acetylation asm.org |

Integrons and Gene Cassette Shuffling as Drivers of Resistance Evolution

Integrons are genetic assembly platforms that are exceptionally efficient at capturing and expressing antibiotic resistance genes, known as gene cassettes. nih.govnih.gov These elements are not mobile on their own but are frequently embedded within plasmids and transposons, which facilitates their transfer. nih.govmdpi.com A typical class 1 integron, the class most often associated with clinical resistance, consists of three core components: an integrase gene (intI), a recombination site (attI), and a promoter (Pc) that drives the expression of captured cassettes. nih.govelifesciences.org

Gene cassettes, such as aadB which confers gentamicin resistance, can be inserted, excised, and rearranged within the integron by the integrase enzyme. creative-diagnostics.comdovepress.comnih.gov The expression level of a gene cassette is dependent on its position relative to the promoter, with cassettes closer to the promoter being expressed at higher levels. elifesciences.org This "shuffling" allows bacteria to modulate the expression of resistance genes in response to antibiotic pressure. nih.govresearchgate.net For instance, under gentamicin stress, bacteria with an active integrase can increase the copy number of the aadB cassette or move it to a more favorable position for expression, thereby accelerating the evolution of higher levels of resistance. nih.govmdpi.com This dynamic system allows for rapid adaptation and the assembly of multidrug resistance arrays, making integrons significant drivers of resistance evolution. researchgate.netasm.org

Horizontal Gene Transfer and Dissemination of Resistance

Horizontal gene transfer (HGT) is the primary engine for the spread of antibiotic resistance genes, including those conferring resistance to this compound, among bacterial populations. frontiersin.orgnih.gov This process allows for the movement of genetic material between different bacteria, including across species and genera. creative-diagnostics.comlakeforest.edu The main mechanisms of HGT are:

Conjugation: The direct transfer of genetic material, typically plasmids, from one bacterial cell to another through direct contact. nih.govlakeforest.edu This is considered the most significant mechanism for the dissemination of antibiotic resistance genes. frontiersin.org

Transformation: The uptake and incorporation of free DNA from the surrounding environment. nih.govlakeforest.edu Studies have shown that sub-lethal concentrations of aminoglycosides like gentamicin can increase the frequency of transformation in some bacteria. scielo.org.co

Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). frontiersin.orgnih.gov

The genes for AMEs like aadB and aph(2")-Ig are frequently located on mobile genetic elements such as plasmids and integrons, making them readily transferable via HGT. creative-diagnostics.comasm.orglsu.edu The transfer of R-plasmids (resistance plasmids) carrying gentamicin resistance genes has been demonstrated between different bacterial species, highlighting the role of HGT in the widespread dissemination of resistance from environmental reservoirs to clinical pathogens. asm.orglsu.eduacademicjournals.org This rapid spread poses a continuous threat to the efficacy of this compound in treating bacterial infections.

Analytical Methodologies for Gentamicin C Research

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of Gentamicin (B1671437) C, enabling the separation of its closely related congeners. psu.eduoup.com Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are widely employed, often requiring derivatization to enhance the chromatographic properties and detectability of the analytes. psu.eduoup.com

High-Performance Liquid Chromatography (HPLC) for Component Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of Gentamicin C components in various matrices, including pharmaceutical formulations and biological fluids. nih.govresearchgate.net The structural similarity among the gentamicin congeners, which differ mainly by the degree of methylation, makes their separation challenging. thermofisher.com The United States and European Pharmacopoeias specify HPLC-based methods for determining the composition of this compound. lcms.czresearchgate.net However, the absence of a significant chromophore necessitates either derivatization for UV or fluorescence detection or the use of alternative detection methods like Charged Aerosol Detection (CAD), Pulsed Electrochemical Detection (PED), or Mass Spectrometry (MS). akjournals.comthermofisher.comkuleuven.be

Research has focused on developing robust HPLC methods capable of resolving the major components (C1, C1a, C2, C2a) and related impurities like sisomicin (B1680986). davidpublisher.comresearchgate.netbioinfopublication.org For instance, a method was developed to analyze Gentamicins C1, C1a, and C2 in plasma and urine, achieving a limit of quantification of 0.07 mg/L for gentamicin C1 and 0.1 mg/L for gentamicins C2 and C1a. nih.govresearchgate.net

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Reversed-phase columns, such as C18, are commonly used. thermofisher.comnih.gov | thermofisher.comnih.gov |

| Detection | UV-Visible detection following derivatization, Charged Aerosol Detection (CAD), Pulsed Electrochemical Detection (PED), Mass Spectrometry (MS). | akjournals.comthermofisher.comkuleuven.be |

| Derivatization | Pre- or post-column derivatization is often required for UV or fluorescence detection. akjournals.com | akjournals.com |

| Quantification Limit | As low as 0.07 mg/L for Gentamicin C1 in plasma. nih.govresearchgate.net | nih.govresearchgate.net |

Reversed-phase HPLC (RP-HPLC) is the most common approach for separating this compound components. thermofisher.com Due to the high polarity of gentamicin molecules, ion-pairing agents are typically added to the mobile phase to improve retention and resolution on nonpolar stationary phases like C18. davidpublisher.comthermofisher.com

Ion-pairing reversed-phase liquid chromatography (IP-RPLC) utilizes volatile perfluorinated carboxylic acids, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), as ion-pairing reagents. pragolab.czthermofisher.com These agents form a neutral ion-pair with the positively charged amino groups of gentamicin, allowing for interaction with the reversed-phase column. akjournals.comthermofisher.com The concentration of the ion-pairing agent significantly affects the retention and resolution of the components. pragolab.cz For example, increasing the TFA concentration from 40 mM to 100 mM was shown to improve the resolution between sisomicin and gentamicin C1a. pragolab.cz Some methods use a combination of agents; the U.S. Pharmacopeia (USP) method involves a mobile phase containing TFA and HFBA. lcms.czpragolab.cz Sodium 1-heptanesulfonate is another ion-pairing agent that has been used successfully to improve the separation of gentamicin components. davidpublisher.cominnovareacademics.in

Specialty columns, such as the Acclaim AmG C18, have been designed to be stable under the acidic conditions (e.g., 100 mM TFA) used in these separations, allowing for rugged and reproducible analysis. pragolab.cz

To overcome the lack of a UV-absorbing chromophore in the this compound molecule, pre-column or post-column derivatization is a widely adopted strategy. davidpublisher.comakjournals.comthermofisher.com This process introduces a chromophoric tag to the gentamicin components, enabling sensitive detection by UV-Visible spectrophotometers. thermofisher.com

Several reagents are used for this purpose:

1-fluoro-2,4-dinitrobenzene (DNFB): This reagent reacts with the primary and secondary amino groups of gentamicin to form 2,4-dinitrophenyl (DNP) derivatives. researchgate.netnih.govasm.org These derivatives can be effectively separated by reversed-phase HPLC and quantified by UV absorbance, typically at a wavelength of 365 nm. nih.govresearchgate.netnih.gov This method has been successfully applied to determine gentamicin components in biological matrices like plasma and urine. nih.govresearchgate.net The derivatization can be conveniently carried out in a solid-phase extraction cartridge after sample cleanup. researchgate.netresearchgate.net

o-Phthalaldehyde (OPA): OPA is another common derivatizing agent, often used with a thiol like mercaptoacetic acid or thioglycolic acid. davidpublisher.comresearchgate.netthermofisher.com The USP monograph for gentamicin sulfate (B86663) specifies a method using pre-column derivatization with OPA. davidpublisher.comthermofisher.com The resulting derivatives are separated on a C18 column and detected by UV. thermofisher.com

While effective, derivatization can be time-consuming, and the resulting derivatives may sometimes be unstable. akjournals.com

Gas Chromatography (GC) Applications in Aminoglycoside Analysis

Gas Chromatography (GC) is a powerful separation technique known for its high efficiency, but its direct application to aminoglycoside analysis is not feasible. psu.eduinnovareacademics.in The inherent properties of gentamicin—being hydrophilic, basic, and non-volatile—prevent it from being analyzed directly by GC. psu.edudss.go.th

To make the analytes suitable for GC analysis, a derivatization step is mandatory to produce volatile and thermally stable derivatives. psu.edudss.go.th This typically involves the silylation of hydroxyl groups and acylation of amino groups. psu.eduinnovareacademics.in Common derivatization schemes include:

Using trimethylsilylimidazole (TMSI) for silylation of hydroxyl groups and heptafluorobutyric imidazole (B134444) (HFBI) for the heptafluorobutyrylation of amino groups. innovareacademics.in

Creating TMS–heptafluorobutyryl (HFB) derivatives. innovareacademics.in

These derivatization procedures can be complex, with the potential for incomplete or unpredictable reactions due to the multiple functional groups present in the gentamicin molecule. dss.go.th Despite these challenges, GC coupled with mass spectrometry (GC-MS) has been used for the analysis of gentamicin components. dss.go.thresearchgate.net The high separation capacity of capillary GC columns can be advantageous for resolving the structurally similar gentamicin components before MS analysis. dss.go.th One study demonstrated that GC-MS with chemical ionization and negative ion monitoring could provide high sensitivity for detecting N-trifluoroacetylated and O-trimethylsilylated gentamicin components. dss.go.th

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis and separation of this compound components. researchgate.nethebmu.edu.cnresearchgate.net It is often used to verify the identity of isolated components and to screen for impurities. nih.govresearchgate.netoup.com For instance, the Japanese Pharmacopoeia utilizes TLC on silica (B1680970) gel plates to evaluate the content ratio and purity of active components in gentamicin sulfate. oup.comresearchgate.net

In a typical TLC method, a silica gel plate is used as the stationary phase. nih.govresearchtrend.net A common mobile phase for separating gentamicin components is a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide. researchgate.netresearchtrend.net After development, the separated spots are visualized by spraying the plate with a suitable reagent, such as a ninhydrin (B49086) solution, which reacts with the amino groups to produce colored spots. nih.govresearchgate.net

Densitometric measurements can be applied after visualization to achieve quantitative or semi-quantitative results. oup.comnih.gov TLC-densitometry has been shown to be a sensitive method, with a limit of detection for gentamicin reported at 1.00 µ g/spot and a limit of quantification at 1.65 µ g/spot . oup.comresearchgate.net The technique has been successfully used for the simultaneous identification and determination of several aminoglycosides, including gentamicin. nih.gov

Table 2: TLC System for this compound Component Analysis

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel plates | nih.govresearchtrend.net |

| Mobile Phase | Methanol-25% Ammonia-Chloroform (3:2:1, v/v/v) | nih.govresearchgate.net |

| Visualization | 0.2% Ninhydrin solution in ethanol | nih.govresearchgate.net |

| Detection | Densitometric measurement at 500 nm | nih.govresearchgate.net |

| Rf Values | C1: 0.34, C2: 0.28, C1a: 0.23 | oup.comresearchgate.net |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound components. researchgate.nethebmu.edu.cn Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this purpose. nih.govresearchgate.netoup.com

Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC or GC (LC-MS, GC-MS), is a powerful tool for both identifying and quantifying gentamicin components and their impurities. lcms.czresearchgate.netresearchgate.net Due to its high sensitivity and selectivity, MS is often considered the method of choice. lcms.cz Techniques like electrospray ionization (ESI) are commonly used to ionize the non-volatile gentamicin molecules for MS analysis. researchgate.netresearchgate.net The mass spectra reveal the molecular weights of the different components (e.g., C1: 477.6, C2: 463.6, C1a: 449.5 Da) and their characteristic fragmentation patterns, which aids in their identification. dss.go.thresearchgate.net For example, in ESI-MS, gentamicin components often appear as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions. researchgate.net

Nuclear Magnetic Resonance (¹H qNMR) spectroscopy is used for the absolute quantification and purity assessment of gentamicin components. oup.comresearchgate.net By using an internal standard, ¹H qNMR can determine the purity of isolated gentamicin components without needing a specific reference standard for each one. oup.com The chemical shifts of specific protons, such as the anomeric protons of the purpurosamine and garosamine (B1245194) rings, are used for structural confirmation and quantification. oup.comresearchgate.net

X-ray photoelectron spectroscopy (XPS) has also been used to characterize novel gentamicin conjugates, confirming the successful attachment of the antibiotic to other molecules by analyzing the elemental composition and chemical states. mdpi.com

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry stands as a primary tool for the analysis of this compound, offering high sensitivity and specificity for identifying and quantifying its components and related substances. lcms.czwaters.com

Electrospray Ionization (ESI) is a soft ionization technique frequently coupled with mass spectrometry for the analysis of this compound. researchgate.net This method is particularly suitable for polar and thermally labile molecules like aminoglycosides. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. wikipedia.org Research has shown that ESI-MS can be used for the rapid determination of gentamicin without the need for extensive sample preparation or chromatographic separation. x-mol.com For instance, upon gas-phase collisional activation, protonated gentamicin undergoes a characteristic loss of its "C" ring moiety, producing a specific product ion that can be monitored for quantification. x-mol.com The use of a heated electrospray source has been shown to enhance the ionization efficiency of Gentamicin C1 by as much as 16-fold compared to conventional ESI. bior.lv

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique used in mass spectrometry, suitable for polar and relatively less polar, thermally stable compounds with molecular weights typically under 1500 Da. wikipedia.org In APCI, the sample is vaporized and then ionized by gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org While ESI is generally more sensitive for aminoglycosides, APCI has been successfully employed for the identification of impurities in gentamicin. researchgate.netnih.gov One study utilized APCI to detect and identify seventeen impurities in a gentamicin sample. researchgate.netnih.gov

| Ionization Technique | Principle | Application for this compound | Key Findings |

| Electrospray Ionization (ESI-MS) | Soft ionization creating gas-phase ions from a charged liquid spray. | Identification and quantification of this compound components. researchgate.netnih.gov | High sensitivity; allows for rapid analysis without derivatization. x-mol.comnih.gov Heated ESI can significantly enhance signal intensity. bior.lv |

| Atmospheric Pressure Chemical Ionization (APCI-MS) | Gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org | Identification of impurities in this compound. researchgate.netnih.gov | Effective for separating and identifying numerous impurities. nih.gov Generally less sensitive than ESI for aminoglycosides. researchgate.net |

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and identification of impurities in complex mixtures like gentamicin. nih.gov This method involves multiple stages of mass analysis, where precursor ions are selected, fragmented, and the resulting product ions are analyzed. This process provides detailed structural information, enabling the confident identification of unknown compounds.

An HPLC/MS/MS method was developed for the comprehensive identification of impurities in gentamicin. nih.gov Using a Synergy Hydro-RP column and an APCI source, researchers were able to separate and acquire product ion mass spectra for seventeen impurities. nih.gov The fragmentation patterns observed in the MS/MS spectra were interpreted to propose fragmentation transitions for gentamicins and other aminoglycoside antibiotics, leading to the identification of all detected impurities. nih.gov Reference compounds such as gentamicins C2b, B, B1, G-418, sisomicin, and garamine (B8066852) were used to aid in the spectral interpretation and confirm the identities of the impurities. nih.gov

UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) Spectroscopy

While gentamicin itself lacks a strong UV-absorbing chromophore, making direct UV-Vis spectrophotometry challenging for quantification, indirect methods have been developed. lcms.czactamedicamarisiensis.ro One such method involves the formation of a complex between gentamicin and copper (II) ions, which exhibits increased UV-Vis light absorbing capacity. actamedicamarisiensis.ro Readings are then taken on the first derivative of the absorbance spectrum to quantify the gentamicin concentration. actamedicamarisiensis.ro In some cases, derivatization with reagents like o-phthaldialdehyde is used to create a UV-detectable product. psu.edu

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for obtaining qualitative and quantitative information about the structural properties of molecules. revmaterialeplastice.ro It has been used to identify and quantify gentamicin in various formulations. nih.gov The FTIR spectrum of gentamicin sulfate shows characteristic absorption bands corresponding to N-H bending and stretching vibrations, as well as alkyl C-H stretching vibrations. researchgate.net FTIR has been employed to confirm the presence of gentamicin in drug-loaded nanofibers and to study the structural modifications of biological tissues after treatment with gentamicin. revmaterialeplastice.roresearchgate.net

| Spectroscopic Technique | Application for this compound | Key Findings |

| UV-Visible (UV-Vis) Spectroscopy | Indirect quantification of gentamicin. actamedicamarisiensis.ro | Direct UV detection is difficult due to the lack of a strong chromophore. lcms.cz Indirect methods involve complexation with metal ions or derivatization. actamedicamarisiensis.ropsu.edu |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Qualitative identification and quantification. revmaterialeplastice.ronih.gov | Provides structural information based on characteristic vibrational bands. researchgate.net Used to confirm the presence of gentamicin in various matrices. researchgate.net |

Bioanalytical Methods for Research Applications

Bioanalytical methods are crucial for assessing the biological activity of this compound and its components.

In Vitro Bioassays for Activity Assessment

In vitro bioassays are fundamental for determining the antimicrobial potency of this compound. These assays typically involve exposing a target microorganism to the antibiotic and measuring the resulting inhibition of growth. Microbiological assays are still considered a benchmark for determining the potency of multi-component antibiotics like gentamicin. researchgate.net

Research has shown that the relative amounts of gentamicin congeners can vary between different commercial formulations, which can lead to discrepancies between antibiotic susceptibility testing results and clinical outcomes. nih.gov This highlights the importance of using well-characterized gentamicin preparations in both research and clinical settings.

Challenges in Bioassay Specificity for this compound Components

Traditional microbiological assays are a cornerstone for determining the potency of antibiotics. These methods rely on measuring the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. academicjournals.orgprimescholars.com However, a significant challenge arises when applying these bioassays to complex antibiotic mixtures like Gentamicin. Gentamicin is not a single molecule but a mixture of several major and minor structurally related components, primarily Gentamicins C1, C1a, C2, C2a, and C2b. primescholars.commdpi.com The fundamental challenge in bioassay specificity lies in the inability of these assays to differentiate between the individual components of the this compound complex. oup.comnih.gov

Research into the individual potencies of the this compound components has yielded data that underscores this challenge. Studies have shown marked differences in the microbiological activity of each major component. For instance, one detailed analysis reported distinct potency values for prepared samples of Gentamicin C1, C1a, and C2. oup.com When these values were used to calculate the theoretical potency of each component at 100% purity, the differences became even more pronounced, with Gentamicin C1a showing significantly higher activity than C1 and C2. oup.com

The table below summarizes findings on the microbiological and theoretical potencies of the main this compound components from a key study. oup.com

Table 1: Potency of this compound Components

| Component | Microbiological Potency (µg/mg) | Theoretical Potency (µg/mg) | Ratio of Theoretical Potency |

|---|---|---|---|

| Gentamicin C1 | 756 | 786 | 1.00 |

| Gentamicin C2 | 505 | 953 | 1.21 |

Data sourced from a study on the quality evaluation of Gentamicin Sulfate Reference Standards. oup.com

While some research points to these significant differences in potency, other studies have reported no discernible differences among the relative potencies of Gentamicin C1, C1a, and a mixture of C2, C2a, and C2b. academicjournals.org This discrepancy in research findings further complicates the interpretation of bioassay results and emphasizes the challenge in establishing a universally accepted potency contribution for each component.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Gentamicin C and Analogs

Synthetic Approaches to Gentamicin (B1671437) C Components and Congeners

The clinical use of gentamicin C, a mixture of closely related aminoglycosides, has spurred significant interest in the chemical synthesis of its components and analogs. nih.gov Such synthetic efforts are crucial for accessing pure individual congeners for detailed biological evaluation and for creating novel derivatives with improved properties. nih.govnih.gov

The total synthesis of complex aminoglycosides like this compound is a formidable challenge due to their structural complexity, including multiple stereocenters and functional groups. Strategies often rely on semi-synthesis from more readily available precursors, such as other aminoglycosides produced by fermentation.

A prominent precursor for the synthesis of this compound components is sisomicin (B1680986), an unsaturated aminoglycoside also produced by Micromonospora species. nih.govacs.org One established route begins with the conversion of sisomicin to a key pseudo disaccharyl garamine-based acceptor. nih.gov This intermediate can then be glycosylated with appropriate donors to yield the target gentamicin congeners. nih.gov For instance, the synthesis of gentamicin X2, a minor component, was achieved from a garamine (B8066852) derivative obtained by the degradation of the this compound complex. nih.gov Another approach involved the glycosylation of a garamine derivative with a 2-azido-2-deoxyglucosyl chloride to form the pseudo disaccharide core. nih.gov

More recent strategies for synthesizing gentamicin C1a and the minor isomer C2b also start from sisomicin. acs.org These methods involve selective oxidation of the side chain in ring I, hydrogenation of the double bond to create the 5′-epi series, followed by a thermodynamically controlled inversion of the configuration at the 5′ position. The final step is the installation of the 6′-amino group via reductive amination. acs.org Similarly, gentamicins C1, C2, and C2a have been synthesized from sisomicin through a multi-step process that involves creating a key intermediate, followed by stereocontrolled installation of the methyl substitutions at the 6'-position. nih.govacs.org

Metabolic engineering presents an alternative to total chemical synthesis for producing specific components. By inactivating specific genes in the gentamicin biosynthetic pathway of Micromonospora purpurea, it is possible to direct the metabolic flux towards the exclusive production of a single component. For example, by knocking out the genK and genL genes, which are responsible for methylations at the 6' position, a strain that solely produces gentamicin C1a has been successfully engineered. mdpi.com

Access to pure, individual this compound subtypes is essential for correlating specific structural features with biological activity and toxicity. acs.org While preparative high-performance liquid chromatography (HPLC) can be used to isolate components from the fermentation-derived mixture, chemical synthesis provides a more definitive and scalable route. acs.orgnih.gov

Syntheses starting from sisomicin have been particularly fruitful. For example, gentamicins C1 and C2 were prepared via a stereocontrolled route from sisomicin. acs.org A key intermediate derived from sisomicin was treated with (R)-tert-butylsulfinamide, followed by epimerization at C5′. Addition of methylmagnesium chloride then yielded the 6′-C-methylated compound, which after several deprotection and modification steps, afforded gentamicin C2. acs.org A similar sequence using (S)-tert-butylsulfinamide as a chiral auxiliary led to the synthesis of gentamicin C2a. nih.govacs.org The synthesis of gentamicin C1 was achieved by further modifying an intermediate from the C2 synthesis pathway. acs.org

These synthetic routes provide access to sought-after compounds that are present as minor components in the natural mixture or are difficult to separate, facilitating detailed structure-activity relationship studies. nih.govnih.gov

Structure-Activity Relationships for Ribosomal Binding and Activity

The antibacterial action of this compound stems from its ability to bind with high affinity to the A-site of the bacterial 16S ribosomal RNA (rRNA) in the 30S ribosomal subunit. nih.govembopress.org This interaction disrupts protein synthesis by causing misreading of the genetic code and inhibiting translocation. nih.govembopress.org The specific structural features of the this compound components dictate their binding affinity and, consequently, their antiribosomal potency.

The this compound molecule consists of three rings: a purpurosamine (ring I), a 2-deoxystreptamine (B1221613) (ring II), and a garosamine (B1245194) (ring III). Each ring plays a distinct role in the interaction with the ribosomal A-site. nih.govembopress.org

Rings I and II : These rings form the neamine (B104775) core, which is crucial for the primary binding interactions. nih.gov Ring I inserts into the A-site helix, stacking against the G1491 nucleotide and forming a pseudo base pair with A1408. nih.gov This interaction is fundamental for displacing other key nucleotides, A1492 and A1493, into a bulged-out conformation, which is characteristic of aminoglycoside binding. nih.gov The amino groups on both rings I (at 2' and 6') and II (at N1 and N3) are critical for forming specific hydrogen bonds with the phosphate (B84403) backbone and bases of the rRNA, anchoring the drug in its binding pocket. embopress.orgnih.govresearchgate.net Unlike some other aminoglycosides such as paromomycin, this compound components lack 3' and 4' hydroxyl groups on ring I. embopress.orgresearchgate.net